Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone
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Overview
Description
Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophene and its substituted derivatives are very important in the field of medicinal chemistry, possessing a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves regioselective coupling reactions and electrophilic cyclization reactions . A sulfide oxidation tuning approach has been reported in the synthesis of similar compounds, demonstrating the potential of such methods in constructing a series of sulfone-based dual acceptor copolymers .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of this compound would be a complex arrangement of these basic structures.Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be quite complex. For instance, a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) has been used for constructing a series of sulfone-based dual acceptor copolymers .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds offer insights into the potential applications of Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone. For instance, the synthesis of heterocyclic compounds, such as (Benaka Prasad et al., 2018), involves detailed structural characterization, including X-ray diffraction and Hirshfeld surface analysis, which are crucial for understanding the properties and potential applications of such compounds. Similarly, the creation of 2-substituted benzo[b]thiophenes (Chen et al., 2017) demonstrates the utility of these compounds in the development of fluorescent materials and ligands for cannabinoid receptors, highlighting their relevance in materials science and pharmacology.
Antimicrobial and Antitubercular Activity
Research into the antimicrobial properties of benzo[b]thiophene derivatives, such as the study conducted by (Barbier et al., 2022)](https://consensus.app/papers/synthesis-biological-evaluation-benzobthiophene-barbier/d3386b097ec85acfbb2830d1fc17c1cf/?utm_source=chatgpt), identifies these compounds as potential agents against drug-resistant strains of Staphylococcus aureus. This indicates their significant role in addressing challenges in infectious disease treatment. Additionally, the exploration of benzo[b]thiophene Schiff bases (Ünver et al., 2020) for antimicrobial and antileishmanial activities further underscores the therapeutic potential of these compounds.
Anticancer Activity
The investigation into novel thiophene-containing pyrazole derivatives for anticancer activity (Inceler et al., 2013) reveals that specific compounds exhibit significant growth inhibitory effects on cancer cell lines. This research underscores the potential of benzo[b]thiophene derivatives as scaffolds for developing new anticancer agents, contributing to the ongoing search for more effective cancer treatments.
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(thiophen-2-yl)piperidin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptor, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .
Biochemical Pathways
The compound affects the serotonin pathway . Serotonin, also known as 5-hydroxytryptamine (5-HT), is an important neurotransmitter that has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Pharmacokinetics
The compound’s affinity towards the 5-ht1a receptors suggests it has sufficient bioavailability to interact with these targets .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its interaction with the 5-HT1A serotonin receptors . This interaction can influence a variety of physiological functions and has implications for the treatment of certain psychiatric disorders .
Properties
IUPAC Name |
1-benzothiophen-2-yl-(4-thiophen-2-ylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS2/c20-18(17-12-14-4-1-2-5-16(14)22-17)19-9-7-13(8-10-19)15-6-3-11-21-15/h1-6,11-13H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCNSWDNFAXFOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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